



Application Notes and Protocols: Calcium Imaging Assay with JTV-519 in Isolated Myocytes

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|----------------------|----------------------|-----------|
| Compound Name: | JTV-519 hemifumarate | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

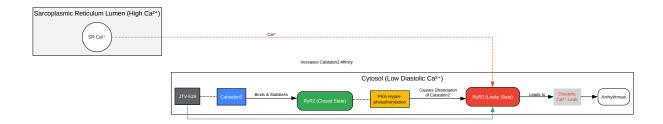
Excitation-contraction (EC) coupling in cardiac myocytes is a tightly regulated process orchestrated by intracellular calcium (Ca²⁺) dynamics. The ryanodine receptor (RyR2), a Ca²⁺ release channel on the sarcoplasmic reticulum (SR), is central to this mechanism. In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become dysfunctional. A common defect is the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6), often due to hyperphosphorylation of the channel, leading to a diastolic Ca²⁺ leak from the SR.[1][2] This leak can elevate diastolic Ca²⁺ levels, reduce SR Ca²⁺ content, and trigger spontaneous Ca²⁺ release events like sparks and waves, which are known to be arrhythmogenic.[3][4]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that acts as an RyR2 stabilizer.[3] It enhances the binding affinity of calstabin2 to the RyR2 channel, even when the channel is phosphorylated.[1][5] This action stabilizes the closed state of RyR2, thereby reducing diastolic Ca²⁺ leak.[3][4] Calcium imaging in isolated adult ventricular myocytes is a powerful technique to directly measure the effects of compounds like JTV-519 on intracellular Ca²⁺ handling, providing critical data on their therapeutic potential.

Mechanism of Action of JTV-519



JTV-519 exerts its primary cardioprotective effect by targeting the RyR2 macromolecular complex. Under normal physiological conditions, calstabin2 is bound to each of the four RyR2 subunits, stabilizing the channel in a closed confirmation during diastole. In disease states like heart failure, increased adrenergic stimulation leads to PKA-mediated hyperphosphorylation of RyR2, which decreases the binding affinity of calstabin2.[6] The resulting dissociation of calstabin2 leads to an unstable, "leaky" channel. JTV-519 intervenes by increasing the affinity of calstabin2 for RyR2, effectively restoring the integrity of the channel complex and plugging the diastolic Ca²⁺ leak.[1][5]



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Caption: Signaling pathway of JTV-519 action on the RyR2 channel.

Expected Quantitative Effects of JTV-519

Calcium imaging experiments allow for the quantification of various parameters of myocyte Ca²⁺ handling. JTV-519 is expected to primarily affect diastolic Ca²⁺ events.



| Parameter | Condition | Expected Effect of JTV-519 | Rationale |
|-------------------------------------|---------------------------|-------------------------------|--|
| SR Ca²+ Leak | Hypoxia/Ca²+ Overload | Significantly Decreased[7] | JTV-519 stabilizes the closed state of RyR2, directly reducing Ca ²⁺ leakage from the SR during diastole.[4] |
| Ca ²⁺ Spark Frequency | Spontaneous / Overload | Significantly Decreased[4] | Ca ²⁺ sparks are elementary release events caused by spontaneous RyR2 openings; stabilizing the channel reduces their occurrence.[3][8] |
| Ca ²⁺ Waves | Spontaneous / Overload | Reduced Incidence[4] | Ca ²⁺ waves are propagating releases triggered by sparks; reducing sparks subsequently reduces wave formation. |
| Diastolic [Ca²+]i | Ca²+ Overload | Attenuated Increase[4] | By preventing SR Ca ²⁺ leak, JTV-519 helps maintain low resting diastolic Ca ²⁺ levels. |

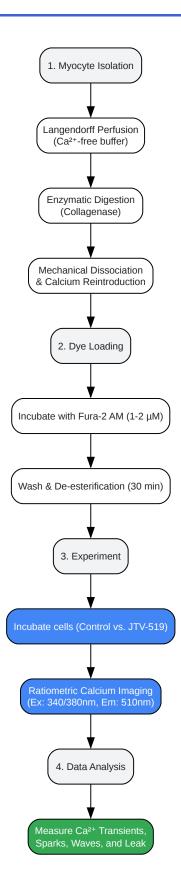


| Ca ²⁺ Transient Amplitude | Field Stimulation | Variable / Unchanged[4][9] | The effect on systolic Ca ²⁺ release is not the primary mechanism. Some studies report no change or a slight decrease, possibly due to off-target effects on L-type Ca ²⁺ channels.[4][9] |
|---|-------------------|--------------------------------|---|
| SR Ca ²⁺ Content | Baseline | No Significant Change[4][9] | While reducing leak might be expected to increase SR load, homeostatic mechanisms often result in a negligible net change at baseline. |

Experimental Workflow

The overall process involves isolating primary cardiac myocytes, loading them with a Ca²⁺-sensitive fluorescent dye, treating them with JTV-519, and performing live-cell imaging to record Ca²⁺ dynamics.





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Caption: High-level workflow for the JTV-519 calcium imaging assay.



Detailed Experimental Protocols Protocol 1: Isolation of Adult Ventricular Myocytes (Rat Model)

This protocol is based on established Langendorff perfusion methods.[10][11][12] All solutions should be pre-warmed to 37°C and oxygenated (95% O₂, 5% CO₂).

Materials and Reagents:

- Ca²⁺-free Tyrode's Solution: 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 20 mM HEPES, 10 mM Glucose. Adjust pH to 7.3 with NaOH.
- Enzyme Solution: Ca²⁺-free Tyrode's solution containing 0.5-1.0 mg/mL Collagenase Type II and 0.06 mg/mL Protease Type XIV.
- External Solution: Ca²⁺-free Tyrode's solution supplemented with 1 mM CaCl₂.
- Anesthesia (e.g., pentobarbital or isoflurane).
- Heparin.
- Langendorff perfusion system.

Procedure:

- Anesthetize the rat and administer heparin (e.g., 100 Units, i.p.) to prevent clotting.
- Rapidly perform a thoracotomy, excise the heart, and immediately place it in ice-cold Ca²⁺free Tyrode's solution.
- Mount the heart on the Langendorff apparatus via aortic cannulation. Begin retrograde perfusion with oxygenated Ca²⁺-free Tyrode's solution at 37°C for ~5 minutes, or until the heart stops beating and is cleared of blood.
- Switch the perfusion to the Enzyme Solution and recirculate for 15-20 minutes. The heart should become pale and flaccid.



- Detach the heart, remove the atria, and mince the ventricular tissue in the External Solution.
- Gently triturate the minced tissue with a wide-bore pipette to release individual myocytes.
- Filter the cell suspension through a 100 μm nylon mesh to remove undigested tissue.
- Allow the myocytes to settle by gravity for 10-15 minutes.
- Carefully remove the supernatant and gently resuspend the cell pellet in External Solution. Gradually increase the Ca²⁺ concentration if needed for specific experimental aims.
- Only rod-shaped myocytes with clear striations are considered viable.

Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM

This protocol details the loading of myocytes with Fura-2 AM and subsequent imaging.[13][14] [15]

Materials and Reagents:

- Isolated, viable cardiac myocytes.
- Fura-2 AM (acetoxymethyl ester).
- Anhydrous DMSO.
- HEPES-buffered physiological saline solution (HPSS) or similar imaging buffer.
- JTV-519 stock solution (dissolved in DMSO).
- Inverted microscope with a 40x oil objective, equipped for fluorescence imaging with a light source capable of alternating excitation at 340 nm and 380 nm, and a high-speed camera.

Procedure:

- Prepare Fura-2 AM Stock: Dissolve Fura-2 AM in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.[13][15]
- Cell Loading:



- Place a suspension of isolated myocytes in a microcentrifuge tube.
- Add Fura-2 AM stock solution to a final concentration of 1-2 μM.[13][14]
- Incubate at room temperature for 20-30 minutes, protected from light.[13][15]
- Wash and De-esterification:
 - Stop the loading by allowing the cells to pellet via gravity.
 - Remove the Fura-2 AM-containing supernatant and wash the cells by gently resuspending them in fresh HPSS. Repeat the wash step once more.
 - Allow the cells to rest for at least 20-30 minutes at room temperature to ensure complete de-esterification of the dye within the cytoplasm.[13][15]
- JTV-519 Incubation:
 - Plate the Fura-2 loaded myocytes onto laminin-coated coverslips in an imaging chamber.
 - \circ Divide cells into groups: a vehicle control (DMSO) and one or more JTV-519 concentrations (e.g., 0.3 μM, 1 μM).[3]
 - Pre-incubate the cells with JTV-519 or vehicle for at least 30-60 minutes before imaging.
 [4]
- Calcium Imaging:
 - Mount the imaging chamber on the microscope stage.
 - Excite the myocytes alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
 - Record a baseline of spontaneous activity to measure diastolic events like Ca²⁺ sparks.
 - If studying EC coupling, use field electrodes to pace the myocytes at a physiological frequency (e.g., 1 Hz) and record the resulting Ca²⁺ transients.
- Data Analysis:



- Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
- Analyze the recordings to quantify Ca²⁺ transient amplitude, decay kinetics, frequency and amplitude of Ca²⁺ sparks, and the incidence of Ca²⁺ waves. Compare the results from JTV-519-treated groups to the vehicle control.

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